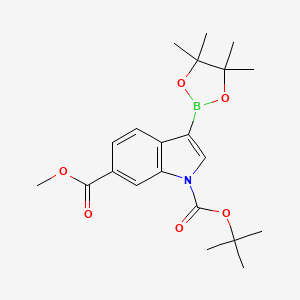
1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
The synthesis of 1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate typically involves the reaction of 1-BOC-6-(Methoxycarbonyl)indole with boronic acid and pinacol. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield .
化学反应分析
1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF) .
科学研究应用
1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate has a wide range of applications in scientific research:
作用机制
The mechanism by which 1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate exerts its effects is primarily through its role in Suzuki–Miyaura coupling reactions. The compound acts as a nucleophile, transferring its boronic ester group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate is unique compared to other boronic esters due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Similar compounds include:
1-BOC-5-indoleboronic acid pinacol ester: This compound has a similar structure but with the boronic ester group at a different position on the indole ring.
6-Methoxyindole-3-boronic acid pinacol ester: This compound lacks the BOC protecting group, which can affect its reactivity and stability.
These differences highlight the importance of the specific functional groups in determining the reactivity and applications of boronic esters.
生物活性
1-(tert-butyl) 6-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,6-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is a boronic ester derivative and plays a crucial role in various chemical reactions, particularly in the synthesis of biologically active molecules.
Chemical Structure and Properties
The molecular formula of this compound is C19H27BN2O4, and it features distinct functional groups that contribute to its reactivity and biological activity. The presence of the boronic ester moiety is significant for its interactions with biological targets.
Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways within cells.
Enzyme Inhibition:
Research indicates that compounds similar to this one can act as inhibitors for certain enzymes involved in metabolic pathways. For instance, studies on related boronic esters have demonstrated their potential as inhibitors for proteases and kinases, which are critical in cancer progression and other diseases .
Cellular Effects:
In vitro studies have shown that this compound can affect cell proliferation and apoptosis. It has been observed to influence gene expression related to cell cycle regulation and apoptosis pathways. For example, compounds in the same class have shown efficacy in reducing the viability of cancer cells through apoptosis induction .
Case Study 1: P2Y14 Receptor Antagonism
A study explored the structure-activity relationship (SAR) of various compounds targeting the P2Y14 receptor. The findings indicated that modifications to the indole structure could enhance binding affinity and antagonist activity against this receptor. The compound was tested alongside others in an ovalbumin-induced asthma model in mice, showing promising results in reducing inflammation .
Case Study 2: Synthesis and Biological Evaluation
Another investigation focused on synthesizing derivatives of this compound to evaluate their biological activities. The synthesized derivatives were assessed for their ability to inhibit specific enzymes involved in inflammatory responses. Results demonstrated that certain modifications led to increased potency as enzyme inhibitors .
Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Inhibition of P2Y14 receptor | Reduced inflammation in asthma model |
| Study B | Induction of apoptosis in cancer cells | Decreased cell viability |
| Study C | Enhanced enzyme inhibition | Modulation of metabolic pathways |
属性
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-15(22-28-20(4,5)21(6,7)29-22)14-10-9-13(11-16(14)23)17(24)26-8/h9-12H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWJLMSXACHNRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)C(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














